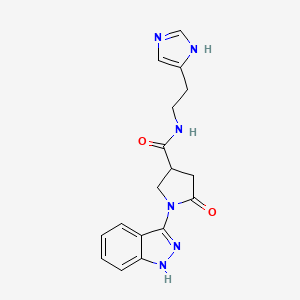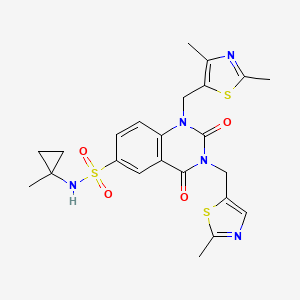
PDD00017272
Übersicht
Beschreibung
PDD00017272 ist ein potenter Inhibitor von Poly(ADP-Ribosyl)Glycohydrolase (PARG). Diese Verbindung hat in biochemischen und zellulären Assays eine signifikante Wirksamkeit gezeigt, mit Halbmaximalen effektiven Konzentrationen (EC50) von 4,8 Nanomolar bzw. 9,2 Nanomolar . PARG ist ein Enzym, das am Prozess der DNA-Schadensreparatur beteiligt ist, wodurch this compound zu einem wertvollen Werkzeug in der Krebsforschung und anderen Bereichen im Zusammenhang mit DNA-Schäden und -Reparatur wird .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolindion-Sulfonamid-Grundstruktur. Die wichtigsten Schritte beinhalten:
Bildung des Quinazolindion-Kerns: Dies beinhaltet die Reaktion geeigneter Thiazol-Derivate mit geeigneten Aminen unter kontrollierten Bedingungen.
Sulfonamid-Bildung: Die Einführung der Sulfonamid-Gruppe wird durch Sulfonierungsreaktionen unter Verwendung von Sulfonylchloriden erreicht.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Quinazolindion-Kerns mit dem Sulfonamid-Derivat unter optimierten Bedingungen zusammengefügt
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltauswirkungen zu minimieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden verwendet, um die Reinheit und Identität des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
PDD00017272 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Als PARG-Inhibitor wird er verwendet, um die Rolle von PARG bei der DNA-Schadensreparatur und sein Potenzial als Ziel für die Krebstherapie zu untersuchen
Neurobiologie: Untersuchung der Rolle von PARG bei neurodegenerativen Erkrankungen und potenziellen therapeutischen Interventionen
Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer PARG-Inhibitoren mit verbesserter Wirksamkeit und Selektivität
Zellbiologie: Untersuchung der Auswirkungen der PARG-Hemmung auf zelluläre Prozesse wie Apoptose, Zellzyklusregulation und DNA-Reparatur
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Poly(ADP-Ribosyl)Glycohydrolase (PARG). PARG ist für die Hydrolyse von Poly(ADP-Ribosyl)-Ketten verantwortlich, die an der DNA-Schadensantwort beteiligt sind. Durch die Hemmung von PARG verhindert this compound den Abbau von Poly(ADP-Ribosyl)-Ketten, was zur Anhäufung dieser Ketten an DNA-Reparaturproteinen führt. Diese Anhäufung stört den DNA-Schadensreparaturprozess, was möglicherweise zum Zelltod in Krebszellen führt .
Wirkmechanismus
Target of Action
PDD00017272, also known as “1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide” or “PDD-00017272”, is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an essential enzyme primarily responsible for the rapid turnover of poly (ADP-ribose) created by PARP1/2 in response to DNA damage .
Mode of Action
This compound interacts with PARG, inhibiting its function. This leads to the persistence of poly (ADP-ribose) chains, which are usually degraded by PARG. The persistence of these chains has predicted consequences on NAD recycling, PARP recycling, and single-strand break (SSB) repair .
Biochemical Pathways
The inhibition of PARG by this compound affects the DNA damage response pathway. This pathway is crucial for the repair of damaged sections of DNA. In particular, the persistence of poly (ADP-ribose) chains due to PARG inhibition can impact the recruitment of DNA repair proteins, such as XRCC1, to the site of DNA damage .
Result of Action
The inhibition of PARG by this compound leads to increased DNA damage, as the persistence of poly (ADP-ribose) chains hampers the repair of DNA single-strand breaks . This can result in decreased cell survival, especially in cells with defective DNA repair pathways or high incidences of DNA damage, such as rapidly proliferating cancer cells .
Biochemische Analyse
Biochemical Properties
PDD00017272 plays a significant role in biochemical reactions as it inhibits the function of PARG . PARG is an enzyme that is primarily responsible for hydrolyzing the poly(ADP-ribose) (PAR) polymer . The inhibition of PARG by this compound is significant, with EC50 values of 4.8 nM in biochemical assay and 9.2 nM in cell-based assay .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily due to its inhibitory action on PARG . By inhibiting PARG, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PARG, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of PARG, and its effects are observable in both biochemical and cell-based assays .
Metabolic Pathways
This compound, as a PARG inhibitor, is involved in the metabolic pathways related to the function of PARG . PARG is responsible for hydrolyzing the PAR polymer, a key player in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PDD00017272 involves multiple steps, starting with the preparation of the core quinazolinedione sulfonamide structure. The key steps include:
Formation of the quinazolinedione core: This involves the reaction of appropriate thiazole derivatives with suitable amines under controlled conditions.
Sulfonamide formation: The introduction of the sulfonamide group is achieved through sulfonylation reactions using sulfonyl chlorides.
Final assembly: The final compound is assembled by coupling the quinazolinedione core with the sulfonamide derivative under optimized conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and identity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PDD00017272 unterliegt hauptsächlich:
Substitutionsreaktionen: Die Substitution von funktionellen Gruppen innerhalb des Moleküls.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können den Oxidationszustand der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Halogenide und Nukleophile unter kontrollierten Temperatur- und pH-Bedingungen.
Oxidationsreaktionen: Häufig werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktionsreaktionen: Verwenden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen oxidierte oder reduzierte Formen der Verbindung erzeugen können .
Vergleich Mit ähnlichen Verbindungen
PDD00017272 wird mit anderen PARG-Inhibitoren wie PDD00017273 und PDD00017238 verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz und Selektivität:
PDD00017273: Zeigt eine ähnliche inhibitorische Aktivität, jedoch mit leicht unterschiedlichen Potenz- und Selektivitätsprofilen.
PDD00017238: Ein weiterer potenter PARG-Inhibitor mit unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten.
This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht .
Eigenschaften
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PDD00017272 compare to other PARG inhibitors in terms of potency?
A: The research abstract states that the potency of this compound, as a PARG inhibitor, was ranked in comparison to two other known inhibitors, PDD00017273 and PDD00017238. The ranking, based on published results, is as follows: this compound < PDD00017273 < PDD00017238. This suggests that This compound exhibits lower potency in inhibiting PARG compared to PDD00017273 and PDD00017238 []. Further research and specific data are needed to fully understand the reasons behind this difference in potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



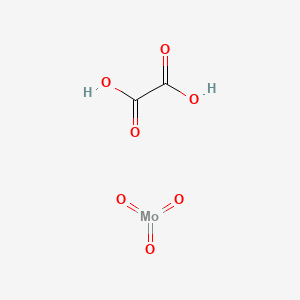
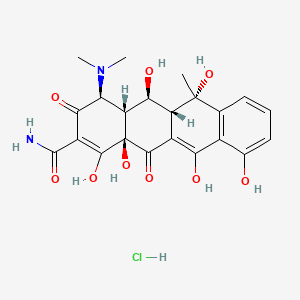
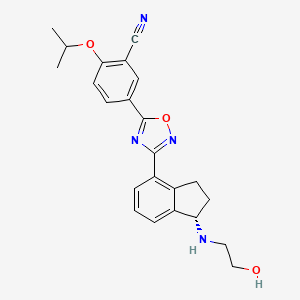
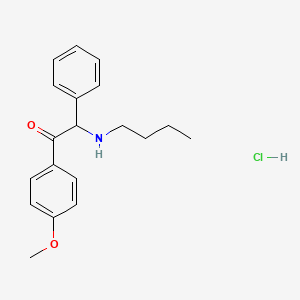
![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
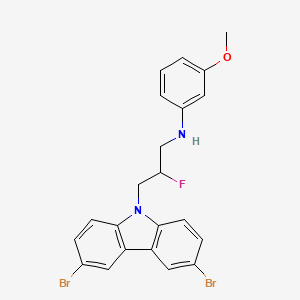
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
